molecular formula C₁₉H₂₇F₃N₂O₄ B1141213 N-Boc Desmethyl Fluvoxamine CAS No. 192876-03-2

N-Boc Desmethyl Fluvoxamine

Cat. No.: B1141213
CAS No.: 192876-03-2
M. Wt: 404.42
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc Desmethyl Fluvoxamine typically involves the protection of the amino group of desmethyl fluvoxamine with a Boc group. This can be achieved by reacting desmethyl fluvoxamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The product is then purified by standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for efficient and high-yield synthesis by maintaining optimal reaction conditions and minimizing the need for intermediate purification steps . Solid acid catalysts, such as H-BEA zeolite, can be used to facilitate the deprotection of the Boc group in a continuous flow system, enhancing productivity and reducing costs .

Chemical Reactions Analysis

Types of Reactions

N-Boc Desmethyl Fluvoxamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

tert-butyl N-[2-[[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27F3N2O4/c1-18(2,3)28-17(26)23-11-13-27-24-16(6-4-5-12-25)14-7-9-15(10-8-14)19(20,21)22/h7-10,25H,4-6,11-13H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQGJPRJLRYOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCON=C(CCCCO)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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